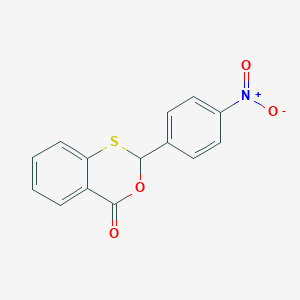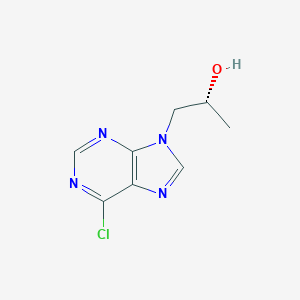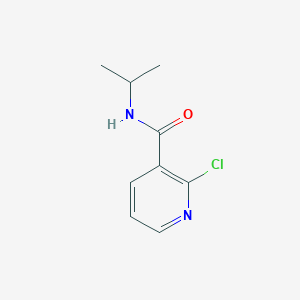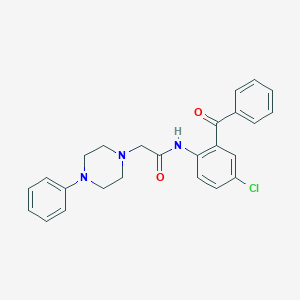
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BCA or benzoyl chloride analogue and is a derivative of piperazine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
生化学的および生理学的効果
Studies have shown that 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also has antioxidant properties, which can protect against oxidative stress and neurodegeneration. Furthermore, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the brain and improve overall brain health.
実験室実験の利点と制限
One advantage of using 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- in laboratory experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This allows for the study of the effects of increased acetylcholine levels on cognitive function. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying oxidative stress and inflammation in the brain. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Careful handling and dosing is required to ensure the safety of researchers and test subjects.
将来の方向性
There are several potential future directions for research involving 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-. One direction is the study of its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further research is needed to determine its safety and efficacy in humans. Another direction is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and derivatives of this compound could lead to the discovery of new compounds with even greater potential for scientific research.
合成法
The synthesis of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been achieved using different methods. One of the methods involves the reaction of N-benzoylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzophenone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with benzoyl chloride to obtain 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-.
科学的研究の応用
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Therefore, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
特性
CAS番号 |
83132-23-4 |
|---|---|
製品名 |
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- |
分子式 |
C25H24ClN3O2 |
分子量 |
433.9 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-20-11-12-23(22(17-20)25(31)19-7-3-1-4-8-19)27-24(30)18-28-13-15-29(16-14-28)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2,(H,27,30) |
InChIキー |
INVQXOUFFCUBQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
その他のCAS番号 |
83132-23-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




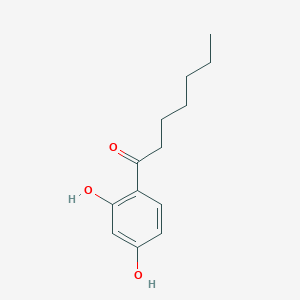
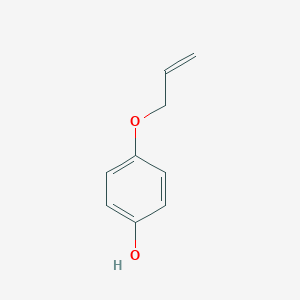
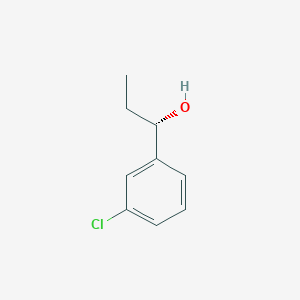
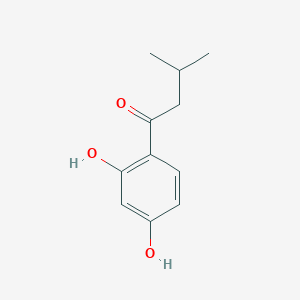
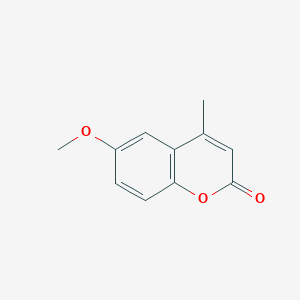
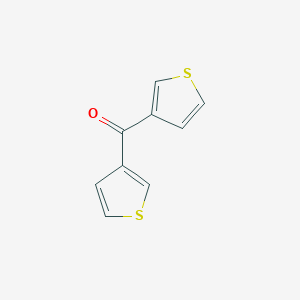

![1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B186340.png)

